2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-27-22(29)21-20(15-12-14(30-3)10-11-17(15)26(21)2)25-23(27)32-13-19(28)24-16-8-6-7-9-18(16)31-4/h6-12H,5,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDETCGDBOFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the fluorophenylacetyl group with the piperidine-thiazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases such as sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives that may exhibit enhanced properties.
Biology
The biological applications of this compound are extensive, particularly in pharmacology and medicinal chemistry. Research has indicated potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
In the medical field, this compound is being explored as a lead candidate for drug development. Its potential therapeutic effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, offering a mechanism for therapeutic intervention.
- Gene Modulation : There is evidence suggesting that it could modulate gene expression by interacting with DNA/RNA.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer effects of a derivative of this compound on breast cancer cells. The results indicated that the compound induced apoptosis and inhibited tumor growth in vitro and in vivo models.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions in the active site of enzymes, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Ethylphenyl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide (CAS: 536706-70-4)
- Key Differences :
- The phenyl group at the acetamide terminus is substituted at the para-position (4-ethylphenyl) instead of the ortho-position (2-methoxyphenyl).
- The pyrimidoindole core includes a 3-(3-methoxyphenyl) substituent rather than 3-ethyl.
- The 3-methoxyphenyl substituent could alter electronic properties, affecting binding to aromatic residues in enzymatic targets .
2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide
- Key Differences: Replaces the pyrimidoindole core with a simpler phenyl ring. Features a 2-aminophenyl sulfanyl group and a 4-methoxyphenyl acetamide terminus.
- Implications: The absence of the fused pyrimidoindole system reduces steric complexity, possibly limiting target specificity. The 2-aminophenyl group may facilitate hydrogen bonding with biological targets, as seen in antimicrobial studies .
Analogs with Heterocyclic Modifications
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g)
- Key Differences :
- Substitutes the pyrimidoindole core with a 1,3,4-oxadiazole ring linked to an indol-3-ylmethyl group.
- The acetamide terminus is a 4-methylphenyl group.
- Demonstrated enzyme inhibition activity in vitro, suggesting the sulfanyl-acetamide moiety is critical for bioactivity .
N-(2-Bromo-4,6-Difluorophenyl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
- Key Differences :
- Features a 1,2,4-triazole core instead of pyrimidoindole.
- Includes halogenated phenyl groups (Br, F, Cl) for enhanced electronic effects.
- Implications: Halogen atoms increase molecular weight and may improve binding affinity through halogen bonding.
Data Tables: Structural and Functional Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Role of Sulfanyl-Acetamide Motif : The sulfanyl-acetamide group is a conserved pharmacophore in analogs, enabling thioether-mediated hydrophobic interactions and hydrogen bonding via the amide carbonyl .
- Substituent Effects :
- Pyrimidoindole derivatives are also implicated in cancer research, particularly in modulating ferroptosis pathways .
Biological Activity
The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a pyrimidine core and various functional groups, suggest significant biological activity. This article reviews the biological activity of this compound based on recent studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.6 g/mol . The compound's structure is characterized by the presence of a pyrimidine ring fused with an indole moiety, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₄O₄S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1112399-77-5 |
Biological Activity Overview
Research indicates that derivatives of pyrimidine and indole exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has been evaluated for its potential in these areas.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- MCF7 Cell Line : Exhibited an IC₅₀ value of 3.79 µM , indicating significant cytotoxicity against breast cancer cells.
- A549 Cell Line : Showed an IC₅₀ value of 26 µM , suggesting moderate activity against lung cancer cells.
- NCI-H460 Cell Line : Displayed an IC₅₀ value of 42.30 µM , demonstrating potential against non-small cell lung cancer.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26 |
| NCI-H460 | 42.30 |
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells.
Case Studies
A notable study highlighted the synthesis and evaluation of various indole derivatives for their anticancer properties. Among these derivatives, some exhibited IC₅₀ values lower than those of established chemotherapeutics like 5-fluorouracil , indicating their potential as effective anticancer agents.
Q & A
Q. How can researchers optimize the synthetic route for this compound using statistical experimental design?
To enhance yield and purity, employ Design of Experiments (DOE) methodologies. For example, a fractional factorial design can screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading), while response surface methodology (RSM) refines optimal conditions. Statistical analysis of variance (ANOVA) identifies significant factors, reducing trial-and-error inefficiencies . Computational tools like ICReDD’s reaction path search methods, which integrate quantum chemical calculations, can further narrow experimental parameters .
Q. What analytical techniques are recommended for structural characterization of this compound?
Use a multi-modal approach:
- NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity of the pyrimidoindole and acetamide moieties.
- High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., ESI+ for [M+H]+ ion).
- X-ray crystallography for absolute stereochemical assignment, particularly for the sulfanyl group’s regiochemistry .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving the sulfanyl-acetamide moiety?
Apply density functional theory (DFT) to map energy profiles for key steps, such as thiol-disulfide exchange or nucleophilic substitution at the pyrimidoindole core. Software like Gaussian or ORCA can calculate transition states and intermediates. Pair these with molecular dynamics (MD) simulations to assess solvent effects and conformational stability .
Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
Conduct a systematic meta-analysis to compare datasets, focusing on variables like assay conditions (pH, cell lines) or purity thresholds. Use statistical tools (e.g., Bland-Altman plots) to quantify variability. Experimental replication under standardized protocols, guided by ICReDD’s feedback loop (computational ↔ experimental validation), can resolve discrepancies .
Q. What strategies improve regioselectivity during sulfanyl group introduction in pyrimidoindole derivatives?
- Electronic modulation : Electron-withdrawing groups (e.g., 8-methoxy) can direct sulfanyl addition to the less hindered C2 position.
- Steric control : Bulky protecting groups on the indole nitrogen may block competing reaction sites.
- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) can promote selective C-S bond formation. Validate outcomes via kinetic studies and Hammett plots .
Methodological Considerations
- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds to ensure consistency in assignments .
- Reproducibility : Document reaction parameters (e.g., stirring rate, degassing methods) in detail, as minor variations can significantly impact outcomes in heterocyclic syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
